molecular formula C8H12Na2O4 B180249 Disodium suberate CAS No. 17265-12-2

Disodium suberate

Cat. No.: B180249
CAS No.: 17265-12-2
M. Wt: 218.16 g/mol
InChI Key: SDWYUQHONRZPMW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium suberate, chemically known as bis(sulfosuccinimidyl) suberate disodium salt, is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker. It is widely utilized in biochemical and proteomic research to covalently link primary amines (e.g., lysine residues in proteins or nucleic acid amines) at neutral to slightly alkaline pH. The suberate spacer (an 8-carbon chain derived from suberic acid) provides an 8.6 Å molecular bridge, enabling stable interactions between biomolecules . Its sulfonate groups confer enhanced solubility in aqueous solutions compared to non-sulfonated analogs, making it ideal for in vitro and cell-based studies .

Properties

CAS No.

17265-12-2

Molecular Formula

C8H12Na2O4

Molecular Weight

218.16 g/mol

IUPAC Name

disodium;octanedioate

InChI

InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

SDWYUQHONRZPMW-UHFFFAOYSA-L

SMILES

C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]

Synonyms

suberic acid
suberic acid, cadmium (1:1) salt
suberic acid, dipotassium salt
suberic acid, disodium salt
suberic acid, manganese (+2) (1:1) salt
suberic acid, monosodium salt

Origin of Product

United States

Chemical Reactions Analysis

Amide Bond Formation with Primary Amines

Disodium suberate reacts with primary amines (–NH₂) in proteins or peptides, forming stable amide bonds. This homobifunctional cross-linking mechanism is critical for stabilizing protein complexes:

NaOOC CH2 6 COONa+2R NH2R NH CO CH2 6 CO NH R+2NaOH\text{NaOOC CH}_2\text{ }_6\text{ COONa}+2\text{R NH}_2\rightarrow \text{R NH CO CH}_2\text{ }_6\text{ CO NH R}+2\text{NaOH}

The reaction proceeds via nucleophilic attack by the amine on the carboxylate carbon, releasing water .

pH-Dependent Reactivity

Reaction efficiency correlates with pH:

  • Optimal pH : 7.5 (range 6.5–8.5) .

  • Lower pH (<6.5): Protonation of carboxylates reduces nucleophilicity, decreasing cross-linking yield .

  • Higher pH (>8.5): Risk of hydrolysis competing with amide bond formation .

Key Reaction Parameters

Experimental studies highlight critical factors influencing this compound’s reactivity:

ParameterOptimal RangeEffect on ReactionSource
pH6.5–8.5Maximizes amine nucleophilicity
Temperature20–25°CAvoids thermal degradation
Reaction Time30–60 minEnsures complete cross-linking
Molar Ratio (Suberate:Amine)1:5–1:10Prevents over-modification

Protein-Protein Interaction Studies

This compound stabilizes transient protein interactions by covalently linking lysine residues. For example:

  • Cytochrome c cross-linking : Bridges lysine residues (e.g., Lys55–Arg38) with spacer lengths up to 24.1 Å, verified via mass spectrometry .

  • ASC oligomer cross-linking : Facilitates apoptosis-related protein complex analysis .

Solid-Phase Modifications

In microfluidic reactors, this compound achieves 85–90% coupling efficiency for biotinylation of lysine residues in immobilized proteins under pH 7.5 .

Competing Reactions and Limitations

  • Hydrolysis : Competing water nucleophiles degrade this compound at extremes of pH (>9) or prolonged reaction times.

  • Solubility Constraints : Limited solubility in organic solvents (e.g., chloroform: 50 mg/mL) restricts use in non-aqueous systems .

Comparative Analysis with Analogues

This compound’s 8-carbon spacer provides distinct advantages over shorter cross-linkers:

Cross-LinkerSpacer Length (Å)Reactivity Profile
This compound10.2High flexibility, low steric hindrance
Disuccinimidyl suberate (DSS)11.4Enhanced membrane permeability
1,3-BDSA5.8Rigid, short-range bridging

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Differences

The following table compares disodium suberate with other suberate-based cross-linkers and related sodium salts:

Compound Chemical Name Solubility Spacer Length Reactive Groups Primary Applications
This compound Bis(sulfosuccinimidyl) suberate disodium Water-soluble 8.6 Å NHS esters (amine-reactive) Protein-protein cross-linking, RNA bridging
DSS Disuccinimidyl suberate DMSO/Organic 8.6 Å NHS esters (amine-reactive) Membrane protein studies, receptor cross-linking
BS³ Bis(sulfosuccinimidyl) suberate (sodium) Water-soluble 8.6 Å NHS esters (amine-reactive) Cell-surface labeling, aqueous-phase reactions
DTSSP 3,3′-Dithiobis(sulfosuccinimidylpropionate) Water-soluble 12.0 Å NHS esters, cleavable (disulfide) Reversible cross-linking, structural studies
Disodium lauryl sulfosuccinate Disodium mono(2-ethylhexyl) sulfosuccinate Water-soluble N/A Surfactant (anionic) Detergent formulations, emulsion stabilization

Detailed Comparative Analysis

Reactivity and Solubility
  • This compound and BS³ are functionally identical, differing only in nomenclature conventions. Both are water-soluble due to sulfonate groups, unlike DSS, which requires organic solvents like DMSO .
  • DTSSP shares sulfonate groups but includes a disulfide bond, enabling reductive cleavage for downstream analysis .
Toxicity and Limitations
  • DSS and this compound are non-toxic at working concentrations but may induce artificial protein aggregation if overused .
  • Acetic acid derivatives of suberate (e.g., disuccinimidyl suberate) are implicated in experimental colitis models, emphasizing context-dependent biocompatibility .

Research Findings and Case Studies

Protein Interaction Studies

  • This compound (BS³) was critical in identifying interactions between biotinylated monobodies and SOD1 proteins in S. cerevisiae lysates, demonstrating its utility in mapping protein networks .
  • DSS cross-linked insulin-like growth factor receptors into high-molecular-weight complexes (>300 kDa), revealing receptor subtypes via SDS-PAGE .

Q & A

Q. How should researchers handle conflicting data on this compound’s cytotoxicity?

  • Methodological Answer : Conduct dose-response assays (e.g., MTT, apoptosis markers) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects. Confounders like endotoxin contamination must be ruled out via Limulus amebocyte lysate (LAL) testing. Transparent reporting of negative results reduces publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.